

Application Notes and Protocols: YL217 Phase 1 Study in Advanced Solid Tumors

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Compound of Interest

Compound Name: *Anticancer agent 217*

Cat. No.: *B15589250*

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These notes provide a comprehensive overview of the first-in-human, open-label, dose-escalation Phase 1 study of YL217, a novel inhibitor of the hypothetical "Tumor Proliferation Kinase" (TPK1), in patients with advanced solid tumors.

Introduction

YL217 is an orally bioavailable, potent, and selective small-molecule inhibitor of TPK1. The TPK1 signaling pathway is frequently dysregulated in various malignancies, leading to uncontrolled cell growth and proliferation. This Phase 1 study aimed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of YL217 in patients with advanced solid tumors who have exhausted standard therapeutic options.

Quantitative Data Summary

Characteristic	Value (N=36)
Median Age (Range)	62 years (45-78)
Gender (Male / Female)	20 (55.6%) / 16 (44.4%)
ECOG Performance Status	
0	15 (41.7%)
1	21 (58.3%)
Prior Lines of Therapy (Median, Range)	3 (2-7)
Most Common Tumor Types	
Colorectal Cancer	10 (27.8%)
Non-Small Cell Lung Cancer	8 (22.2%)
Pancreatic Cancer	6 (16.7%)
Other	12 (33.3%)

Dose Level (mg, QD)	No. of Patients	DLTs Observed (n)	DLT Description
50	3	0	-
100	3	0	-
200	6	1	Grade 3 Fatigue
400	6	1	Grade 3 Neutropenia
600	6	2	Grade 4 Thrombocytopenia, Grade 3 Rash
800	3	2	Grade 3 ALT/AST Elevation

Maximum Tolerated Dose (MTD) was determined to be 600 mg once daily (QD). The Recommended Phase 2 Dose (RP2D) was selected as 600 mg QD.

Parameter	Mean Value (\pm SD)
Cmax (ng/mL)	1250 (\pm 310)
Tmax (hr)	2.0 (\pm 0.5)
AUC ₀₋₂₄ (ng·h/mL)	18750 (\pm 4500)
Half-life (t $^{1/2}$) (hr)	14.5 (\pm 3.2)
Apparent Clearance (CL/F) (L/h)	32.0 (\pm 8.5)
Apparent Volume of Distribution (Vz/F) (L)	670 (\pm 150)

Response Category	Number of Patients (%)
Complete Response (CR)	0 (0%)
Partial Response (PR)	4 (11.1%)
Stable Disease (SD)	15 (41.7%)
Progressive Disease (PD)	17 (47.2%)
Objective Response Rate (ORR)	4 (11.1%)
Disease Control Rate (DCR)	19 (52.8%)

Experimental Protocols

- Inclusion Criteria:

- Histologically confirmed advanced or metastatic solid tumor refractory to standard therapy.
- Age \geq 18 years.
- ECOG performance status of 0 or 1.
- Measurable disease as per RECIST v1.1.

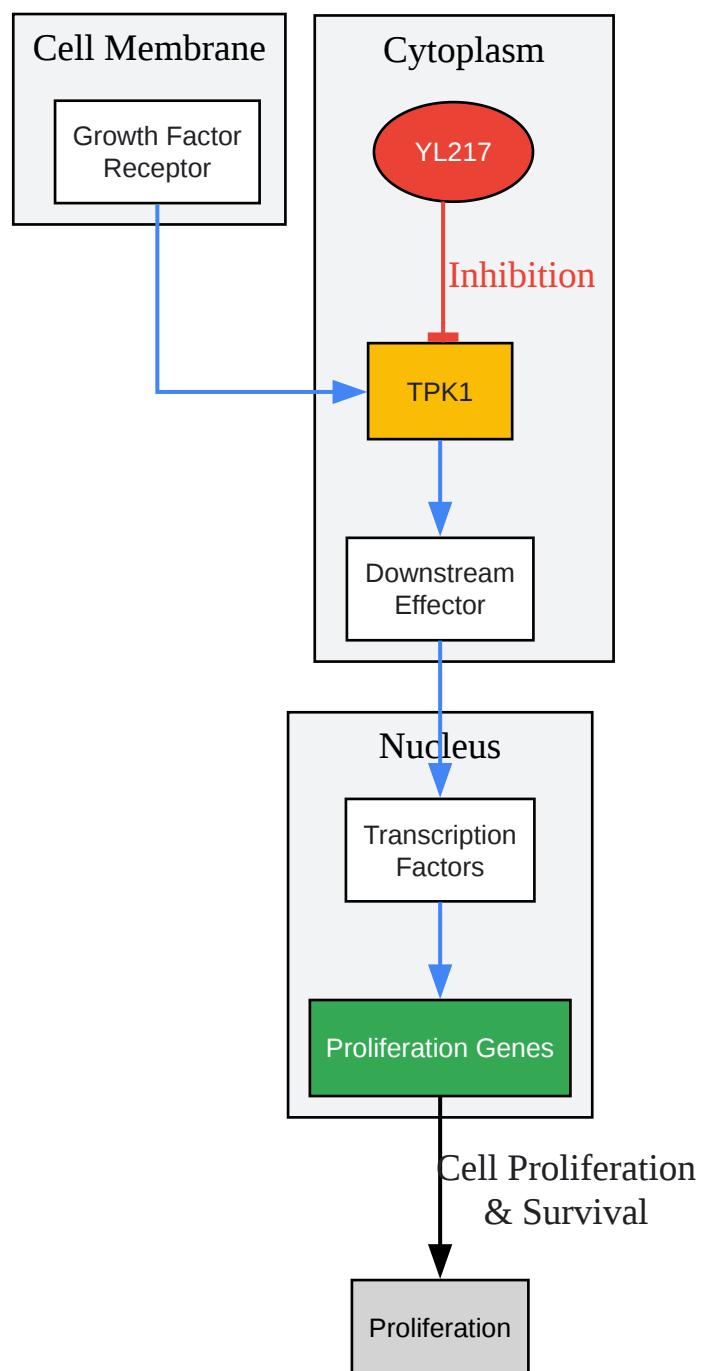
- Adequate organ function (hematological, renal, and hepatic).
- Exclusion Criteria:
 - Prior treatment with a TPK1 inhibitor.
 - Symptomatic central nervous system (CNS) metastases.
 - Major surgery within 4 weeks prior to enrollment.
 - Clinically significant cardiovascular disease.

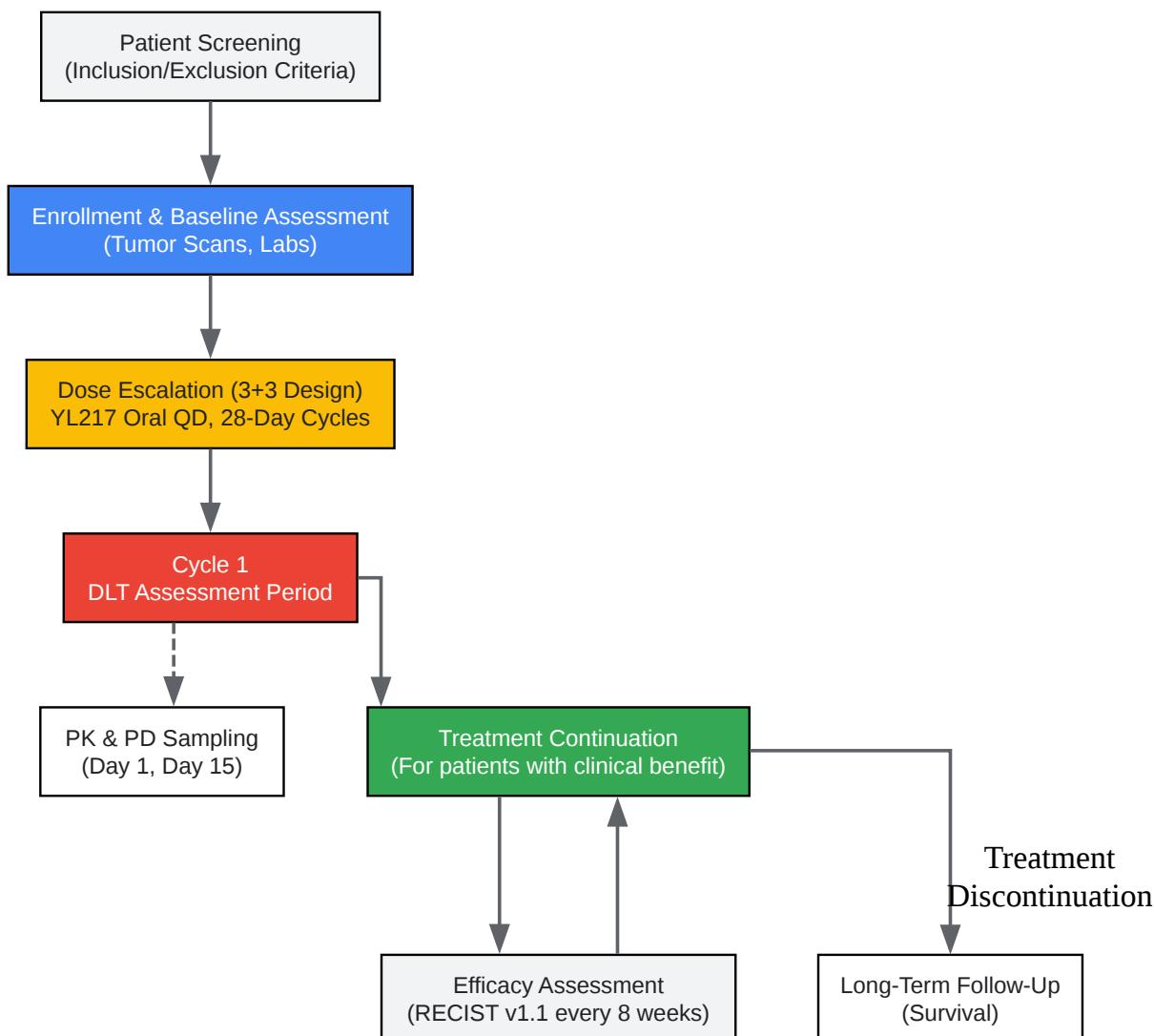
This was a 3+3 dose-escalation study. Patients received YL217 orally, once daily, in continuous 28-day cycles. DLTs were assessed during the first cycle. In the absence of DLTs in the initial 3-patient cohort, the dose was escalated. If one DLT was observed, the cohort was expanded to 6 patients. The MTD was defined as the dose level at which ≤1 of 6 patients experienced a DLT.

- Sample Collection: Serial blood samples were collected on Day 1 and Day 15 of Cycle 1 at pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- Bioanalytical Method: Plasma concentrations of YL217 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: PK parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
- Biomarker: Phosphorylated TPK1 (pTPK1) in peripheral blood mononuclear cells (PBMCs) was used as a target engagement biomarker.
- Sample Collection: Blood samples for PD analysis were collected at the same time points as PK samples.
- Methodology: PBMCs were isolated by Ficoll-Paque density gradient centrifugation. Levels of pTPK1 were quantified using a validated flow cytometry-based assay. Inhibition of pTPK1 was calculated relative to pre-dose levels.

- Efficacy: Tumor assessments using CT or MRI were performed at baseline and every 8 weeks (two cycles). Tumor response was evaluated by the investigator according to RECIST v1.1.
- Safety: Safety and tolerability were monitored through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests. Adverse events (AEs) were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) v5.0.

Visualizations



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